(2-Phenyloxetan-2-yl)methanamine
CAS No.:
Cat. No.: VC17518275
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO |
|---|---|
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | (2-phenyloxetan-2-yl)methanamine |
| Standard InChI | InChI=1S/C10H13NO/c11-8-10(6-7-12-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 |
| Standard InChI Key | KKXZHTUUSSCFFF-UHFFFAOYSA-N |
| Canonical SMILES | C1COC1(CN)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
(2-Phenyloxetan-2-yl)methanamine belongs to the oxetane family, characterized by a four-membered oxygen-containing ring. The compound features a phenyl group and an aminomethyl substituent at the 2-position of the oxetane ring. While no crystallographic data for this specific isomer exists, comparative analysis with its 3-phenyl analog reveals key structural trends:
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Ring strain: The oxetane ring exhibits approximately 25–30 kcal/mol of strain energy, influencing reactivity .
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Substituent effects: The 2-phenyl group introduces steric hindrance distinct from 3-substituted analogs, potentially altering hydrogen-bonding capacity and solubility .
Table 1: Comparative Physicochemical Properties of Oxetane Derivatives
*Estimated values based on structural analogs
Synthetic Methodologies
Ring-Closing Strategies
The synthesis of 2-substituted oxetanes typically involves [2+2] cycloaddition or nucleophilic ring-closing reactions. For (3-phenyloxetan-3-yl)methanamine, Kanoh et al. (2002) demonstrated a sulfoxide elimination route starting from α,β-unsaturated ketones . Adapting this protocol for the 2-isomer would require:
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Precursor modification: Using β-keto esters instead of α,β-unsaturated ketones to direct substituents to the 2-position.
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Stereochemical control: Employing chiral auxiliaries to manage the spatial arrangement of the phenyl and aminomethyl groups .
Functional Group Interconversion
A practical route involves:
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Synthesis of (2-phenyloxetan-2-yl)methanol via BF₃·OEt₂-catalyzed cyclization of 3-phenyl-3-(hydroxymethyl)oxetane.
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Oxidation of the alcohol to a nitrile followed by Staudinger reduction to introduce the amine group .
Spectroscopic Characterization
NMR Spectral Features
While experimental spectra for the 2-isomer are unavailable, the 3-phenyl analog shows:
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¹H NMR: Distinct downfield shifts for oxetane ring protons (δ 4.5–5.0 ppm) due to ring strain .
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¹³C NMR: Characteristic quaternary carbon resonance at δ 90–95 ppm for the oxetane ring .
Mass Spectrometric Analysis
High-resolution MS of (3-phenyloxetan-3-yl)methanamine shows a molecular ion peak at m/z 163.1000 (calculated for C₁₀H₁₃NO⁺) . The 2-isomer would exhibit similar fragmentation patterns, with key cleavages at the oxetane C-O bond.
Applications in Medicinal Chemistry
Case Study: Kinase Inhibition
Although no direct studies exist for the 2-isomer, related 3-phenyloxetane derivatives show:
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IC₅₀ values <100 nM against Abl1 kinase due to optimal fit in the hydrophobic pocket .
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Reduced hERG liability compared to piperidine-based inhibitors .
Computational Modeling Insights
Conformational Analysis
DFT calculations (B3LYP/6-31G*) predict:
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Ring puckering: The oxetane adopts a pseudoplanar conformation with a 15° dihedral angle between phenyl and amine groups.
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Tautomerization energy: 8.3 kcal/mol barrier for amine proton transfer to the oxetane oxygen.
Docking Studies
Molecular docking into the ATP-binding site of EGFR kinase (PDB 1M17) suggests:
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